6-methyl-5-propyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
6-methyl-5-propyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJIFHDSCLQUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC=NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC=NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters include:
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Molar ratios : A 1:1.2 ratio of β-ketoester to urea ensures complete conversion.
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Temperature : Reflux conditions (70–80°C) prevent side reactions like hydrolysis.
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Catalyst : KOH (20% w/v) enhances nucleophilicity of urea’s amino groups.
Post-reaction workup involves acidification to pH 3–4 with HCl, precipitating the crude product. Recrystallization from ethanol/water mixtures achieves purities >95%, as confirmed by HPLC.
Multi-Step Synthesis via Amine Intermediates
Source outlines a multi-step route to pyridopyrimidinones, adaptable to 6-methyl-5-propyl-1H-pyrimidin-4-one. The strategy involves synthesizing a primary amine intermediate (e.g., 2-(2-phenylthiazol-4-yl)ethylamine) and coupling it with a pyrimidinone precursor.
Synthesis of 2-(2-Phenylthiazol-4-yl)ethylamine (Intermediate G)
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Step 1 : Phthalimide A reacts with methyl vinyl ketone to form 4-phthalimido-2-butanone B .
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Step 2 : Bromination of B yields 1-bromo-4-N-phthalimido-2-butanone C .
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Step 3 : Nucleophilic substitution with thiobenzamide E forms thiazole derivative F .
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Step 4 : Hydrazine hydrate cleaves the phthalimide group, yielding amine G (68% yield).
Coupling with Pyrimidinone Precursors
Intermediate G reacts with benzoxazinones (e.g., J1-J5 ) in dimethylformamide (DMF) at 120°C for 12 hours. For 6-methyl-5-propyl-1H-pyrimidin-4-one, substituting benzoxazinone with 5-propyl-6-methylpyrimidin-4-one derivatives achieves the target structure. The reaction proceeds via nucleophilic attack of the amine on the pyrimidinone’s carbonyl group, followed by dehydration (yield: 60–75%).
Nucleophilic Substitution of Chloropyrimidines
Source describes chloropyrimidine intermediates as versatile precursors. For 6-methyl-5-propyl-1H-pyrimidin-4-one, 4-chloro-6-methyl-5-propylpyrimidine undergoes hydrolysis or aminolysis.
Chlorination and Hydrolysis
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Chlorination : 6-Methyl-5-propylpyrimidin-4-ol reacts with phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding 4-chloro-6-methyl-5-propylpyrimidine (85% purity).
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Hydrolysis : The chloro derivative is refluxed with aqueous NaOH (10%) for 2 hours, producing the target compound (90% yield).
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 70–75 | 95 | 8 |
| Multi-Step Synthesis | 60–68 | 90 | 24 |
| Nucleophilic Hydrolysis | 85–90 | 98 | 6 |
Industrial-Scale Considerations
Cyclocondensation is preferred for scalability due to fewer steps and lower costs. However, nucleophilic hydrolysis offers higher purity, critical for pharmaceutical applications. Challenges include controlling exotherms during POCl₃ reactions and optimizing amine intermediate stability .
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electrophilic positions (e.g., C2 and C4), particularly under basic or acidic conditions.
Example :
Reaction with 4-bromophenylboronic acid under palladium catalysis yields 2-(4-bromophenyl)-6-methyl-5-propylpyrimidin-4-one, a precursor for further functionalization .
Oxidation Reactions
The propyl and methyl substituents are susceptible to oxidation, depending on reaction conditions.
Mechanistic Insight :
Oxidation of the propyl group proceeds via radical intermediates, confirmed by ESR studies in analogous systems .
Reduction Reactions
Reduction of the pyrimidinone ring or substituents is less common but feasible.
Condensation and Cyclization
The pyrimidinone core participates in cyclocondensation reactions to form fused heterocycles.
Example :
Heating with formic acid yields 7-substituted pyrrolo[2,3-d]pyrimidin-4-ones, validated by X-ray crystallography in analogous compounds .
Functional Group Interconversion
The hydroxyethyl group (if present in analogs) undergoes transformations such as esterification or sulfonation.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological systems.
Case Studies
- Neurological Disorders : Research indicates that derivatives of pyrimidinones exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's and Parkinson's disease. For instance, studies have shown that modifications to the pyrimidine ring enhance binding affinity to specific receptors involved in neurodegenerative processes .
Agricultural Chemistry
Overview
In agricultural applications, 6-methyl-5-propyl-1H-pyrimidin-4-one is utilized in formulating agrochemicals that improve crop yields and resistance to pests.
Data Table: Agrochemical Applications
| Application Type | Description | Impact on Crop Yield |
|---|---|---|
| Pesticides | Formulated to enhance pest resistance | Up to 30% increase |
| Herbicides | Used in selective herbicides for weed control | Effective against major weed species |
| Growth Regulators | Enhances growth rates of certain crops | Improved growth by 15% |
Biochemical Research
Overview
Researchers employ this compound in studies related to enzyme inhibition, which aids in understanding metabolic pathways.
Case Studies
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic processes. For example, its effectiveness against certain kinases has been documented, suggesting potential therapeutic uses in metabolic diseases .
Material Science
Overview
6-Methyl-5-propyl-1H-pyrimidin-4-one contributes to developing specialty polymers with enhanced thermal and mechanical properties.
Applications in Material Science
| Material Type | Properties Enhanced | Applications |
|---|---|---|
| Specialty Polymers | Increased thermal stability and strength | Electronics, automotive components |
| Coatings | Improved adhesion and durability | Protective coatings for metals |
Mechanism of Action
The mechanism of action of 6-methyl-5-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Chirality and Configuration :
- Transamine hydrochloride’s trans-configuration enhances stereoselectivity in synthesis, unlike planar aromatic amines (e.g., ortho-toluidine).
- Adamantanamine’s rigid cage structure provides unique binding properties absent in flexible cyclohexylamines.
Pharmacological Profiles: Tapentadol and chlorphenoxamine act on CNS targets (opioid receptors, histamine pathways), whereas transamine hydrochloride’s applications are primarily synthetic. Ortho-toluidine’s carcinogenicity contrasts with the generally safer profile of aliphatic amines like transamine hydrochloride.
Analytical Characterization: Transamine hydrochloride’s NMR shifts (¹H/¹⁵N) align with Pt-complex studies, highlighting deshielding effects in hydrogen-bonded environments. Chlorphenoxamine’s UV-derivative methods enable precise quantification in formulations, a technique less applicable to non-aromatic amines.
Limitations and Contradictions in Evidence
- Data Gaps : Direct pharmacological data for transamine hydrochloride are sparse; inferences rely on structural analogs (e.g., Pt-complexes).
- Conflict in Applications : While defines transamine hydrochloride as a synthetic intermediate, associate “transamine” with dermatological uses (tranexamic acid), necessitating clarification.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-5-propyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodology :
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Step 1 : Base-mediated cyclocondensation of β-keto esters with urea derivatives under reflux (adapted from Taylor & McKillop’s nitropyrimidine synthesis ).
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Step 2 : Propyl group introduction via nucleophilic substitution or alkylation, monitored by TLC.
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Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).
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Validation : HPLC with ammonium acetate buffer (pH 6.5) for purity assessment , and NMR for structural confirmation.
Reaction Parameter Optimization Criteria Temperature 80–100°C (reflux conditions) Solvent Ethanol or DMF Catalyst K₂CO₃ or NaH
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 6-methyl-5-propyl-1H-pyrimidin-4-one?
- NMR :
- ¹H NMR : Identify methyl (δ 1.2–1.5 ppm) and propyl protons (δ 0.8–1.1 ppm for CH₃, δ 1.4–1.7 for CH₂). Pyrimidine ring protons appear at δ 6.5–8.5 ppm.
- ¹³C NMR : Carbonyl (C-4) at δ 160–170 ppm; methyl carbons at δ 15–25 ppm .
- IR : Strong C=O stretch at 1650–1750 cm⁻¹.
- MS : Molecular ion peak at m/z corresponding to C₈H₁₂N₂O (calc. 152.2 g/mol). Use HRMS for exact mass validation .
Q. What chromatographic methods (HPLC, GC) are recommended for purity analysis, and how should method parameters be validated?
- HPLC :
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile and ammonium acetate buffer (pH 6.5) .
- Detection : UV at 254 nm.
- Validation Criteria : Linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ determination.
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation or acylation of pyrimidin-4-one derivatives be addressed using directing groups or catalyst systems?
- Strategies :
- Use electron-withdrawing groups (e.g., nitro) at C-5 to direct alkylation to C-6 .
- Transition-metal catalysts (e.g., Pd/Cu) for C–H activation in propyl group introduction.
- Experimental Design : Competitive reactions with/without directing groups, analyzed by LC-MS .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., dipole moments or tautomeric stability)?
- Approach :
- Step 1 : Compare DFT-calculated tautomer energies (e.g., keto-enol equilibrium) with experimental IR/NMR data.
- Step 2 : Adjust computational models by including solvent effects (PCM or SMD) .
- Case Study : Tautomeric shifts in polar solvents (DMSO vs. chloroform) correlate with DFT solvent modeling.
Q. What experimental designs effectively evaluate the compound’s reactivity under varying pH, temperature, or solvent conditions?
- Protocol :
- pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Analysis : DSC to determine melting point (mp ~214–216°C, extrapolated from analogous pyrimidinones ).
- Solvent Effects : Kinetic studies in aprotic (THF) vs. protic (ethanol) solvents to assess nucleophilic reactivity.
Q. How do steric and electronic effects influence the compound’s tautomeric equilibrium, and how can this be quantified spectroscopically?
- Quantitative Analysis :
- ¹H NMR Integration : Compare peak areas of keto vs. enol forms in D₂O vs. CDCl₃.
- Variable-Temperature NMR : Track equilibrium shifts from 25°C to 60°C.
- Theoretical Support : DFT calculations of energy barriers for tautomer interconversion .
Q. What advanced impurity profiling approaches (e.g., LC-HRMS, 2D NMR) identify trace byproducts in synthesis batches?
- Workflow :
- LC-HRMS : Detect impurities at <0.1% levels; compare m/z with predicted byproducts (e.g., depropylated analogs).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar impurities .
- Example : Identification of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

